molecular formula C5H8Br2N4S B1509759 1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide CAS No. 204693-12-9

1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide

Cat. No.: B1509759
CAS No.: 204693-12-9
M. Wt: 316.02 g/mol
InChI Key: QFGMIVMJXYCGRZ-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound is systematically classified as a thiazole-substituted guanidine derivative bearing a bromomethyl functional group. The compound is officially registered with the Chemical Abstracts Service number 204693-12-9 and possesses the molecular formula C5H8Br2N4S with a precisely calculated molecular weight of 316.02 grams per mole. Alternative systematic nomenclature includes 2-[4-(bromomethyl)-1,3-thiazol-2-yl]guanidine hydrobromide, reflecting the International Union of Pure and Applied Chemistry naming conventions for this heterocyclic structure.

The compound belongs to the broader chemical classification of guanidine derivatives, which are characterized by the presence of a guanidine functional group consisting of a carbon atom bonded to three nitrogen atoms. More specifically, this molecule represents a thiazole-based guanidine, distinguished by the presence of a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms. The hydrobromide salt designation indicates that the compound exists as a salt formed between the guanidine base and hydrobromic acid, which significantly enhances its solubility properties compared to the free base form.

Chemical Property Value/Description
Molecular Formula C5H8Br2N4S
Molecular Weight 316.02 g/mol
Chemical Abstracts Service Number 204693-12-9
Systematic Name This compound
Alternative Name 2-[4-(bromomethyl)-1,3-thiazol-2-yl]guanidine hydrobromide
Chemical Classification Thiazole-based guanidine derivative
Salt Form Hydrobromide salt

Historical Context and Research Significance

The development and study of this compound is intrinsically linked to the pharmaceutical development of famotidine, a potent histamine type 2 receptor antagonist that has been extensively used in the treatment of gastric acid-related disorders. Historical patent literature from 1998 documents the significance of this compound as a key intermediate in the synthesis of N-[4-(cyanoethylthiomethyl)-2-thiazolyl]guanidine, which serves as an essential precursor for famotidine production. This synthetic pathway represents a major advancement in the efficient production of histamine H2-receptor antagonists, demonstrating the compound's crucial role in pharmaceutical manufacturing processes.

Research significance extends beyond its utility as a synthetic intermediate, as the compound exemplifies important principles in medicinal chemistry regarding the design of bioactive heterocyclic molecules. The integration of thiazole and guanidine structural elements reflects sophisticated approaches to drug design where multiple pharmacophoric elements are combined to achieve desired biological properties. Scientific investigations have demonstrated that guanidine-containing compounds constitute a versatile class of biologically interesting molecules with wide-ranging applications in antimicrobial drug development. The thiazole moiety contributes additional structural diversity and has been recognized as a versatile standalone component that contributes significantly to the development of bioactive compounds.

The compound's research importance is further underscored by its representation in major chemical databases and patent literature, indicating sustained scientific interest and commercial relevance. Database entries dating from 2012 to 2025 demonstrate the continued relevance of this compound in contemporary chemical research, with regular updates reflecting ongoing studies and applications. Patent documentation reveals that synthetic methodologies for producing this compound have been developed under moderate reaction conditions without requiring isolation or purification of intermediate products, significantly improving the economics of pharmaceutical manufacturing operations.

Structural Overview and Pharmacophoric Relevance

The molecular architecture of this compound incorporates several critical structural features that contribute to its pharmacophoric properties and synthetic utility. The thiazole ring system, a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3, serves as the central scaffold of the molecule. This thiazole core bears a bromomethyl substituent at the 4-position, which functions as a reactive electrophilic site that can undergo nucleophilic substitution reactions essential for synthetic transformations. The guanidine moiety, attached at the 2-position of the thiazole ring, contributes significant hydrogen-bonding capability and maintains a positive charge at physiological pH conditions.

The structural arrangement creates a compact yet functionally diverse molecule where each component contributes specific chemical and biological properties. The thiazole ring provides aromatic stability while allowing for electronic interactions with biological targets, characteristics that have made thiazole derivatives valuable in pharmaceutical applications. The bromomethyl group serves as a synthetic handle that enables further chemical modifications, particularly in the conversion to cyanoethylthiomethyl derivatives required for famotidine synthesis. The guanidine functionality introduces strong hydrogen-bonding capabilities and permanent positive charge characteristics that are crucial for biological activity.

Pharmacophoric analysis reveals that the compound's structure incorporates multiple elements recognized as important for biological activity in antimicrobial and gastric acid inhibitory applications. The guanidine moiety contributes hydrogen-bonding capability and protonation at physiological pH, features that facilitate interaction with biological targets such as enzymes or receptors. The thiazole ring provides a rigid aromatic system that can participate in π-π stacking interactions and contribute to binding specificity. The strategic positioning of the bromomethyl group allows for synthetic modifications that can fine-tune biological properties while maintaining the essential pharmacophoric elements.

Structural Feature Pharmacophoric Contribution
Thiazole ring Aromatic stability, electronic interactions, π-π stacking
Guanidine moiety Hydrogen bonding, positive charge, receptor binding
Bromomethyl group Synthetic handle, electrophilic reactivity
Hydrobromide salt Enhanced solubility, ionic interactions
Overall geometry Compact structure with multiple interaction sites

Properties

IUPAC Name

2-[4-(bromomethyl)-1,3-thiazol-2-yl]guanidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4S.BrH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMIVMJXYCGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of famotidine, a well-known histamine H2-receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with histamine H2 receptors. By blocking these receptors in gastric parietal cells, the compound inhibits gastric acid secretion, providing therapeutic effects in conditions such as peptic ulcers. The binding affinity of thiazole derivatives to H2 receptors has been noted in various studies, indicating significant potential for drug development targeting these pathways .

Antihistaminic Activity

This compound serves as an intermediate in the synthesis of famotidine, which has demonstrated efficacy in reducing gastric acid secretion. Research indicates that compounds derived from this thiazole framework exhibit significant binding affinity for H2 receptors, thus effectively reducing acid secretion .

Inhibition of Enzymatic Activity

Recent studies have explored the potential of guanidine derivatives, including those related to this compound, as inhibitors of key enzymes involved in disease processes. For example, biaryl guanidine derivatives have shown significant inhibition of β-secretase enzymes associated with Alzheimer's disease . This suggests that further exploration of similar compounds may yield valuable insights into their therapeutic applications.

Synthesis and Evaluation

The synthesis of this compound can be achieved through various methods. One notable route involves the reaction between 1,3-dibromoacetone and 2-imino-4-thiobiuret under controlled conditions to yield high purity and yield . This compound has been evaluated for its biological activity through both in vitro and in vivo studies.

Comparative Biological Activity

A comparative analysis of thiazole derivatives reveals varying degrees of biological activity. For instance:

Compound NameBiological ActivityReference
FamotidineH2 receptor antagonist
Biaryl Guanidine Derivativesβ-secretase inhibition
Thiazole DerivativesAntitumor activity

This table illustrates the diverse applications and activities associated with compounds structurally related to this compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through various mechanisms:

  • PI3K/Akt/mTOR Pathway Inhibition : The compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth in xenograft models, as demonstrated in studies involving breast cancer cells .
  • Induction of Apoptosis : Studies have shown that treatment with this compound can induce apoptosis in cancer cells, which is critical for eliminating malignant cells. The mechanism involves the generation of reactive oxygen species (ROS) that disrupt mitochondrial function, leading to cell death .

Case Study 1: Breast Cancer Treatment

In a study involving athymic nude mice implanted with human breast cancer cells (MDA-MB-231), administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with decreased levels of vascular endothelial growth factor (VEGF), indicating an antiangiogenic effect .

Case Study 2: Inhibition of Tumor Growth

Another study focused on the compound's effects on ovarian cancer cells, where it was found to reduce tumor growth significantly in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation, showcasing its potential as a therapeutic agent for ovarian cancer .

Data Tables

Application AreaMechanism of ActionStudy Reference
AnticancerPI3K/Akt/mTOR pathway inhibition ,
Induction of ApoptosisROS generation leading to mitochondrial collapse ,
AntimicrobialBroad-spectrum activity through thiazole ring

Future Perspectives

The ongoing research into this compound suggests promising applications in both cancer therapy and antimicrobial treatments. Future studies should focus on:

  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its anticancer and antimicrobial activities.
  • Derivatives Development : Exploring synthetic modifications to enhance potency and selectivity against specific cancer types or pathogens.

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Thiazole Guanidines

Key Comparison Table

Compound Name Substituent (Thiazole Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-(Bromomethyl)thiazol-2-yl)guanidine HBr Bromomethyl (4) C₅H₈Br₂N₄S 348.02 Alkylating agent, controlled use
1-(4-(Chloromethyl)thiazol-2-yl)guanidine HCl Chloromethyl (4) C₅H₈Cl₂N₄S 227.12 Famotidine intermediate
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine HBr Methoxyphenyl (4) C₁₀H₁₃BrN₄OS 341.21 Cardioprotective agent

Analysis :

  • Bioactivity : Unlike the cardioprotective N-[4-(4-methoxyphenyl)-thiazol-2-yl] hydrazine hydrobromide , the target compound’s guanidine group and bromine substitution may favor different biological interactions, such as enzyme inhibition via alkylation.
Thiazole-Urea Derivatives

describes urea derivatives with thiazole cores modified with piperazine and hydrazinyl groups (e.g., compounds 11a–11o ). These exhibit yields >83% and molecular weights ranging from 466.2 to 602.2 g/mol. Unlike the target compound, these derivatives prioritize urea linkages for hydrogen bonding, which is critical for antifungal or receptor-targeting activity .

Key Differences :

  • Functional Groups : The guanidine group in the target compound offers stronger basicity compared to urea, altering solubility and binding affinity.
  • Synthetic Utility : Urea derivatives are optimized for high yield (85–88%) via coupling reactions , whereas bromomethyl-thiazole guanidines may require specialized handling due to their reactivity .
Thiazole Derivatives in Crop Protection

European Patent Bulletin (2024) highlights thiazole-piperidine-isoxazole hybrids (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one) as fungicides. These compounds leverage bulky substituents for steric effects, contrasting with the target compound’s compact bromomethyl-guanidine structure .

Activity Comparison :

  • Target : Bromomethyl-thiazole guanidines may lack broad antifungal activity but could excel in targeted alkylation (e.g., covalent inhibitor design).
  • Patent Compounds : Bulkier derivatives are optimized for plant systemic distribution and fungal membrane disruption .

Preparation Methods

Reaction Components and Conditions

Component Amount/Ratio Role
1,3-Dibromoacetone Stoichiometric (e.g., 0.216 mol) Bromomethyl source
2-Imino-4-thiobiuret Slight excess (e.g., 0.24 mol) Guanidine precursor
Solvent Acetone preferred (e.g., 150 mL) Reaction medium
Temperature 0 to 100 °C; preferably 20–80 °C Controls reaction rate
Reaction time 1 to 10 hours Ensures completion

Stepwise Procedure

  • Dissolution and Cooling : Dissolve 1,3-dibromoacetone in acetone and cool the solution to approximately 5 °C to control the exothermic reaction upon addition of the second reagent.

  • Addition of 2-Imino-4-thiobiuret : Add 2-imino-4-thiobiuret to the cooled solution, which causes an exotherm raising the temperature to about 45 °C.

  • Stirring and Heating : Stir the reaction mixture mechanically for 1 hour at ambient temperature, then continue stirring for another hour at 50–55 °C to drive the reaction to completion.

  • Isolation : After cooling to room temperature, the product precipitates as a white solid.

  • Filtration and Washing : Collect the solid by filtration, wash with acetone to remove impurities, and dry under high vacuum.

Yield and Purity

  • Yield: Approximately 98% by weight.
  • Purity: Around 91% as determined by HPLC analysis.

Formation of Hydrobromide Salt

The free base 1-(4-(bromomethyl)thiazol-2-yl)guanidine can be converted into its hydrobromide salt by treatment with hydrobromic acid. This salt form is preferred due to improved stability and handling characteristics.

Alternative Acid Addition Salts

Besides hydrobromide, other acid addition salts can be prepared, including those formed with:

  • Inorganic acids: sulfuric acid, orthophosphoric acid, metaphosphoric acid, pyrophosphoric acid, orthophosphorous acid, thiophosphoric acid.
  • Organic acids: oxalic acid, malonic acid, bromoacetic acid, salicylic acid.

Hydrobromide remains the preferred salt for its balance of solubility and stability.

Summary Table of Preparation Parameters

Parameter Specification/Range Comments
Reactants 1,3-Dibromoacetone, 2-imino-4-thiobiuret Stoichiometric to slight excess
Solvent Acetone (preferred), other ketones Solvent choice affects purity
Temperature 0–100 °C (preferably 20–80 °C) Controls reaction speed and selectivity
Reaction Time 1–10 hours Depends on temperature and scale
Product Isolation Filtration, acetone washing, vacuum drying Yields high purity solid
Product Form Free base or hydrobromide salt Hydrobromide preferred
Yield ~98% (weight) High yield with optimized conditions
Purity (HPLC) ~91% May require further purification

Research Findings and Advantages

  • The described method allows selective synthesis of the target compound even from raw materials containing structurally similar analogs, enhancing product purity.
  • The reaction avoids the need for prolonged low-temperature conditions, improving operational efficiency.
  • The use of acetone as solvent and controlled temperature profile results in rapid reaction kinetics and high yield.
  • The hydrobromide salt form is stable and suitable for downstream pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide, and how can reaction efficiency be improved?

  • Methodological Answer : Utilize quantum chemical calculations and reaction path search methods to identify energetically favorable pathways, as demonstrated in ICReDD’s approach for reaction design . Combine computational predictions with iterative experimental validation (e.g., varying temperature, solvent polarity, or catalyst loading) to reduce trial-and-error cycles. Statistical Design of Experiments (DoE) can systematically optimize parameters like reaction time and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • IR spectroscopy to confirm functional groups (e.g., guanidine N–H stretches at ~3300–3500 cm⁻¹ and thiazole C–S vibrations at ~650 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve bromomethyl (-CH₂Br) proton environments (δ ~4.5–5.0 ppm) and thiazole ring carbons .
  • LCMS for molecular ion validation and purity assessment .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, test aqueous solutions at pH 2–12 (buffered) and temperatures from 25°C to 60°C. Hydrolysis of the bromomethyl group is a critical degradation pathway to track .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the guanidine group’s affinity for catalytic sites. Use fluorescence-based or calorimetric methods for real-time activity monitoring. For antimicrobial potential, follow protocols similar to benzimidazole-thiazole hybrid evaluations .

Q. What safety protocols are recommended for handling this bromide-containing compound?

  • Methodological Answer : Use glove boxes or fume hoods to prevent inhalation/contact. Quench excess bromomethyl groups with sodium thiosulfate to avoid alkylation hazards. Monitor waste streams for bromide ions via ion chromatography .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of the thiazole core?

  • Methodological Answer : Apply density functional theory (DFT) to model electrophilic/nucleophilic attack sites on the thiazole ring. Compare Fukui indices or electrostatic potential maps to identify reactive positions (e.g., C-5 vs. C-4 substitution). Validate predictions with experimental coupling reactions (e.g., Suzuki-Miyaura) .

Q. What experimental design strategies resolve contradictions in reaction yield data across studies?

  • Methodological Answer : Implement factorial design (e.g., 2^k or response surface methodology) to isolate confounding variables (e.g., moisture sensitivity, ligand purity). Use ANOVA to quantify parameter interactions and identify dominant factors. Cross-reference with ICReDD’s feedback loop integrating computational and experimental data .

Q. How can membrane separation technologies improve purification of this hydrophilic-hydrophobic hybrid compound?

  • Methodological Answer : Test nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate byproducts while retaining the target molecule. Optimize solvent systems (e.g., DMF/water mixtures) to balance solubility and membrane compatibility .

Q. What reactor designs are optimal for scaling up synthesis while minimizing bromomethyl group degradation?

  • Methodological Answer : Use continuous-flow reactors with precise temperature control (<40°C) to mitigate thermal decomposition. Incorporate in-line IR spectroscopy for real-time monitoring of intermediate stability .

Q. How do structural modifications (e.g., fluorophenyl substitutions) alter the compound’s bioactivity profile?

  • Methodological Answer : Synthesize analogs via cross-coupling (e.g., Buchwald-Hartwig for aryl amine substitutions) and compare IC₅₀ values in dose-response assays. Use X-ray crystallography (if crystals form) to correlate steric/electronic effects with target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide
Reactant of Route 2
1-(4-(Bromomethyl)thiazol-2-yl)guanidine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.